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Abstract

JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R), a key
modulator of inflammatory and immune responses. Developed by Janssen Research &
Development, this compound showed early promise in preclinical models of allergic and
inflammatory conditions and demonstrated efficacy in reducing pruritus in early clinical trials.
However, its development was ultimately halted in Phase 2 due to safety concerns, specifically
the observation of drug-induced agranulocytosis. This technical guide provides an in-depth
overview of the discovery, preclinical and clinical development, and mechanism of action of
JNJ-39758979, presenting key data in a structured format, detailing experimental protocols,
and visualizing relevant biological and developmental pathways.

Discovery and Lead Optimization

JNJ-39758979 emerged from a medicinal chemistry program aimed at identifying novel H4R
antagonists. The discovery process, detailed by Savall et al. (2014), originated from a series of
6-alkyl-2,4-diaminopyrimidines.[1] A focused structure-activity relationship (SAR) campaign was
conducted to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocols
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General Chemical Synthesis: The synthesis of the 6-alkyl-2,4-diaminopyrimidine scaffold and
its derivatives, including JNJ-39758979, was performed as described by Savall et al. (2014).
The general procedure involves the condensation of a substituted guanidine with a -ketoester
to form the pyrimidine core, followed by subsequent modifications to introduce the desired alkyl
and amino functionalities.

Screening and In Vitro Assays:

o Radioligand Binding Assay: To determine the binding affinity of the synthesized compounds
for the H4 receptor, a radioligand binding assay was employed. Membranes from CHO-K1
cells stably expressing the human H4 receptor were incubated with [3H]histamine and
varying concentrations of the test compound. Non-specific binding was determined in the
presence of a high concentration of unlabeled histamine. The inhibition constant (Ki) was
calculated from the IC50 values.

e [35S]GTPyS Binding Assay: To assess the functional antagonist activity of the compounds, a
[35S]GTPYS binding assay was utilized. Membranes from H4R-expressing cells were
incubated with the test compound, histamine, and [35S]GTPyS. The ability of the antagonist
to inhibit histamine-stimulated [35S]GTPyS binding was measured as a marker of G-protein
activation.

Visualization: Discovery Workflow
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Caption: Workflow of the discovery and lead optimization process for INJ-39758979.

Mechanism of Action
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JNJ-39758979 is a competitive antagonist at the histamine H4 receptor. The H4 receptor is a
G-protein coupled receptor (GPCR) that primarily couples to the Gai/o subunit.[2] Upon
activation by histamine, the H4R inhibits the activity of adenylyl cyclase, leading to a decrease
in intracellular cyclic AMP (cCAMP) levels.[3] INJ-39758979 blocks this histamine-induced
inhibition of cAMP production.[3] Downstream of cCAMP, H4R signaling can influence various
cellular processes, including the activation of mitogen-activated protein kinase (MAPK)
pathways, which play a role in inflammation and immune cell function.[4]

Visualization: H4 Receptor Signaling Pathway
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Caption: Simplified signaling pathway of the histamine H4 receptor and the antagonistic action
of INJ-39758979.

Preclinical Development
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JNJ-39758979 underwent a comprehensive preclinical evaluation to characterize its
pharmacological, pharmacokinetic, and toxicological profile.

Data Presentation

Table 1: In Vitro Pharmacology of JNJ-39758979

Parameter Species Value Reference
Ki (nM) Human H4R 125+2.6 [5]
Mouse H4R 5.3 [3]
Monkey H4R 25 [3]
Rat H4R 188
Guinea Pig H4R 306
o >80-fold over H1, H2,
Selectivity [5]
H3
Functional
Human H4R 7.9 (CAMP assay) [3]

Antagonism (pA2)

Mouse Mast Cell
IC50 (nM) _ 8 [6]
Chemotaxis

Table 2: Pharmacokinetic Profile of INJ-39758979

Parameter Species Value Reference

Plasma Half-life (t1/2) Human 124-157 hours [5]

Experimental Protocols

e Ovalbumin-Induced Asthma Model in Mice: As described by Thurmond et al. (2014), BALB/c
mice were sensitized by intraperitoneal injections of ovalbumin (OVA) in alum.[5]
Subsequently, mice were challenged with aerosolized OVA. JNJ-39758979 was
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administered orally prior to the OVA challenge. Bronchoalveolar lavage (BAL) fluid was
collected to assess eosinophil infiltration, and lung tissue was processed for histology.

e FITC-Induced Contact Hypersensitivity in Mice: This model of Th2-dependent dermal
inflammation was used to evaluate the effect of INJ-39758979 on skin inflammation. Mice
were sensitized with fluorescein isothiocyanate (FITC) on the abdomen and later challenged
with FITC on the ear. INJ-39758979 was administered orally, and ear swelling was
measured as an indicator of the inflammatory response.[6]

o Histamine-Induced Eosinophil Shape Change: This pharmacodynamic assay was used to
demonstrate target engagement in vivo.[5] Whole blood from treated animals or human
subjects was stimulated with histamine, and the change in eosinophil shape from round to
amoeboid was quantified by flow cytometry. The inhibitory effect of INJ-39758979 on this
response was measured.

Clinical Development

JNJ-39758979 progressed to Phase 1 and Phase 2 clinical trials to evaluate its safety,
pharmacokinetics, and efficacy in healthy volunteers and patient populations.

Data Presentation
Table 3: Summary of Key Clinical Trials for JNJ-39758979
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Trial Identifier Phase Indication Key Findings Reference
Single 600 mg
dose significantly
) ) reduced )
Histamine- Kollmeier et al.
NCT01068223 1 ) histamine-
Induced Pruritus (2014)

induced pruritus
compared to

placebo.[7]

Did not meet
primary endpoint
(EASI score).

Showed
numerical
) improvements in
Moderate Atopic ) Murata et al.
NCT01497119 2a - pruritus scores.
Dermatitis (2015)

Terminated early
due to two cases
of
agranulocytosis
in the 300 mg

group.[8]

Experimental Protocols

o Histamine-Induced Pruritus in Healthy Volunteers (Kollmeier et al., 2014): This was a
randomized, double-blind, placebo- and active-controlled (cetirizine) crossover study.[7] A
histamine challenge (intradermal injection) was performed before and at 2 and 6 hours after
a single oral dose of INJ-39758979 (600 mg), cetirizine (10 mg), or placebo. The primary
endpoint was the area under the curve of the pruritus score.

e Phase 2a Study in Atopic Dermatitis (Murata et al., 2015): This was a randomized, double-
blind, placebo-controlled, multicenter study in adult Japanese patients with moderate atopic
dermatitis.[8] Patients received JNJ-39758979 (100 mg or 300 mg) or placebo once daily for
6 weeks. The primary efficacy endpoint was the change in the Eczema Area and Severity
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Index (EASI) score at week 6. Secondary endpoints included Investigator's Global
Assessment (IGA) and patient-reported pruritus scores.

Discontinuation and Future Directions

The clinical development of JINJ-39758979 was terminated due to the occurrence of drug-
induced agranulocytosis in two patients during the Phase 2a atopic dermatitis study.[8][9] This
serious adverse event was deemed likely to be an off-target effect of the molecule.[8] While the
precise mechanism of INJ-39758979-induced agranulocytosis has not been definitively
elucidated, drug-induced agranulocytosis is often an idiosyncratic, imnmune-mediated reaction,
potentially involving the formation of reactive metabolites that can lead to the destruction of
neutrophils.[10]

The experience with INJ-39758979 underscores the challenges in developing novel
therapeutics. Despite the setback with this specific compound, the clinical data, particularly the
positive signal in reducing pruritus, provided valuable proof-of-concept for the therapeutic
potential of H4R antagonism.[9] This has encouraged the continued development of other
structurally distinct H4R antagonists with improved safety profiles for the treatment of atopic
dermatitis and other inflammatory conditions.

Visualization: JNJ-39758979 Development Timeline

Click to download full resolution via product page

Caption: The development timeline of INJ-39758979 from discovery to discontinuation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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